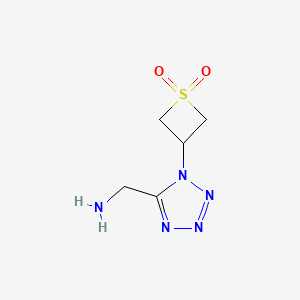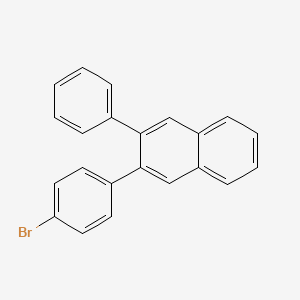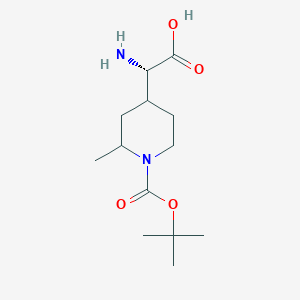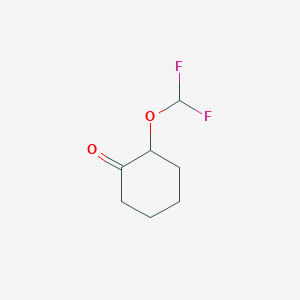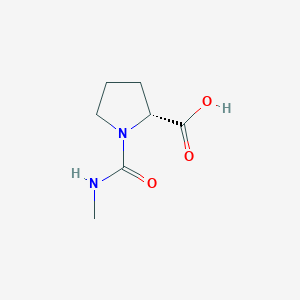
(Methylcarbamoyl)-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylcarbamoyl)-D-proline is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcarbamoyl)-D-proline typically involves the reaction of D-proline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Activation of D-proline: D-proline is first activated using a suitable reagent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Reaction with Methyl Isocyanate: The activated D-proline is then reacted with methyl isocyanate under anhydrous conditions to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylcarbamoyl)-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methylcarbamoyl group.
Applications De Recherche Scientifique
(Methylcarbamoyl)-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Methylcarbamoyl)-D-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methylcarbamoyl)-L-proline: A similar compound with the L-isomer of proline.
(Ethylcarbamoyl)-D-proline: A derivative with an ethylcarbamoyl group instead of a methylcarbamoyl group.
(Methylcarbamoyl)-D-alanine: A derivative of alanine with a methylcarbamoyl group.
Uniqueness
(Methylcarbamoyl)-D-proline is unique due to its specific stereochemistry and the presence of the methylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)/t5-/m1/s1 |
Clé InChI |
IJRYBMUFAAHYPA-RXMQYKEDSA-N |
SMILES isomérique |
CNC(=O)N1CCC[C@@H]1C(=O)O |
SMILES canonique |
CNC(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
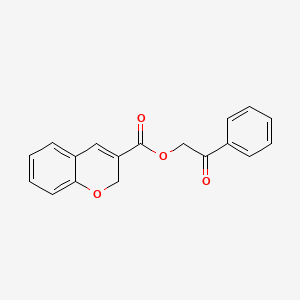

![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)
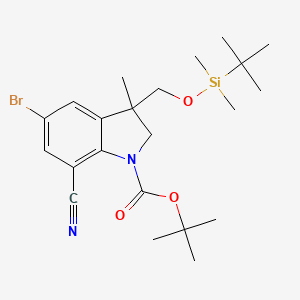
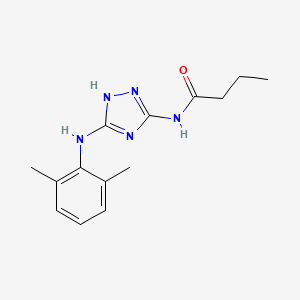
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
